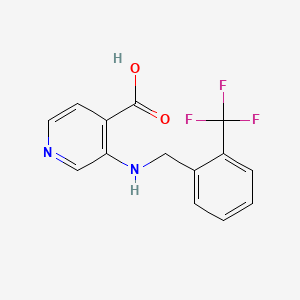

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

Description

Chemical Structure and Properties 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid (IUPAC: 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid, CAS RN: 42729-22-6) is a pyridine-4-carboxylic acid derivative substituted with a benzylamino group bearing a trifluoromethyl (-CF₃) moiety at the 2-position of the phenyl ring (Figure 1). Its molecular formula is C₁₃H₉F₃N₂O₂ (MW: 282.22 g/mol) . The trifluoromethyl group confers strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

For example, 3-aminoisonicotinic acid can react with halogenated aromatic compounds under alkaline conditions to form analogous structures . The compound is utilized in biochemical research, notably as a component in ELISA kits for detecting thymosin-related antigens .

Properties

Molecular Formula |

C14H11F3N2O2 |

|---|---|

Molecular Weight |

296.24 g/mol |

IUPAC Name |

3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |

InChI Key |

MYVXEQOCNSZSIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview of Trifluoromethylpyridine Derivative Synthesis

Trifluoromethylpyridine derivatives, including isonicotinic acid analogs, are mainly prepared by three synthetic routes:

- Chlorine/fluorine exchange on trichloromethylpyridine derivatives

- Construction of the pyridine ring from trifluoromethyl-containing building blocks

- Direct introduction of trifluoromethyl groups via trifluoromethyl active species (e.g., trifluoromethyl copper reagents)

Among these, the first two methods are most commonly employed for industrial and research-scale synthesis due to their efficiency and scalability.

Synthesis of 2-Trifluoromethyl Isonicotinic Acid Intermediate

A key intermediate for the target compound is 2-trifluoromethyl isonicotinic acid . A patented process involves a palladium-catalyzed carbonylation or cyanation step, starting from suitable pyridine derivatives, to obtain the acid or its esters. These intermediates serve as versatile building blocks for further functionalization.

Preparation of the 2-Trifluoromethylbenzylamine Moiety

The 2-trifluoromethylbenzylamine fragment can be synthesized via multi-step transformations starting from benzotrifluoride:

Nitration of benzotrifluoride to yield 3-nitrobenzotrifluoride, typically using concentrated nitric-sulfuric acid mixtures under controlled temperature (0–40°C, preferably 20–30°C).

Alkylation with trimethyl sulphoxonium halide to introduce a methyl group at the 2-position, giving 3-nitro-2-methylbenzotrifluoride.

Reduction of the nitro group to the corresponding amine, 3-amino-2-methylbenzotrifluoride, using conventional reducing agents.

This sequence affords the trifluoromethyl-substituted benzylamine intermediate necessary for the final coupling.

Coupling to Form 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

The final step involves amide or amine formation between the amino group of the 2-trifluoromethylbenzylamine and the carboxylic acid group of 2-trifluoromethyl isonicotinic acid or its derivatives. Commonly used coupling methods include:

Amide bond formation using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of solvents like dimethyl sulfoxide (DMSO).

Use of activating agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with bases like N,N-diisopropylethylamine (DIPEA).

Heating under controlled conditions (e.g., 100 °C for several hours) to drive the coupling reaction to completion.

After the coupling reaction, purification is typically achieved by high-performance liquid chromatography (HPLC) to isolate the pure target compound.

Data Table: Summary of Key Preparation Steps and Conditions

Research Outcomes and Analysis

The nitration and alkylation steps provide efficient access to the trifluoromethyl-substituted benzylamine intermediate with good yields and selectivity, as demonstrated in patent literature.

The palladium-catalyzed carbonylation process for preparing 2-trifluoromethyl isonicotinic acid is a robust method enabling the introduction of the trifluoromethyl group on the pyridine ring, crucial for the bioactivity of the final compound.

The amide coupling strategies employing carbodiimide or uronium-based coupling agents under mild to moderate heating conditions achieve high purity and yield of the final compound, facilitating its use in pharmaceutical research.

The synthetic routes avoid harsh conditions that could degrade sensitive trifluoromethyl groups, ensuring the structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isonicotinic acid exhibit anticancer properties. The compound may inhibit key pathways involved in cancer progression. For instance, studies have shown that similar structures can inhibit the IκB kinase complex, which is implicated in various cancers due to its role in the NF-κB signaling pathway . This inhibition can lead to decreased expression of pro-inflammatory cytokines and other mediators involved in tumor growth.

Inhibition of Kinase Activity

The compound has been explored for its potential as a kinase inhibitor. Kinases are crucial in many signaling pathways associated with cancer and inflammatory diseases. The ability of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid to modulate kinase activity could make it a valuable candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Properties

The isonicotinic acid scaffold has been associated with antimicrobial activity. Compounds with similar functional groups have shown efficacy against various bacterial strains, suggesting that 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid may possess similar properties . This could be beneficial in developing new antibiotics or treatments for resistant bacterial infections.

Case Study 1: Anticancer Mechanisms

A study investigated the effects of isonicotinic acid derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in malignant cells by activating specific pathways while inhibiting others related to cell survival. The presence of the trifluoromethyl group was noted to enhance potency against certain cancer types .

Case Study 2: Kinase Inhibition

Another research effort focused on the development of kinase inhibitors based on isonicotinic acid derivatives. The study utilized molecular docking techniques to predict binding interactions with various kinases. Results demonstrated that modifications to the benzyl group significantly affected binding affinity and inhibitory activity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid (Pimasertib Metabolite M358)

- Structure : Substituted with 2-fluoro and 4-iodo groups on the phenyl ring (C₁₂H₈FIN₂O₂, MW: 402.11 g/mol) .

- Key Differences: The fluoro and iodo substituents alter electronic properties and steric bulk compared to the trifluoromethyl group.

- Applications : Active metabolite of Pimasertib, a MAPK/ERK kinase inhibitor used in oncology .

Isonicotinic Acid Hydrazide Metal Complexes

- Structure : Hydrazide derivatives (e.g., isonicotinic acid (1-naphthylmethylene)hydrazide) form complexes with Cu, Co, Ni, and Zn .

- Key Differences: The hydrazide group enables metal chelation, contrasting with the benzylamino-CF₃ group’s role in non-coordinating applications.

- Applications : Antimicrobial and catalytic properties due to metal coordination .

Physicochemical Properties

*Predicted LogP values based on substituent contributions.

Key Research Insights

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances metabolic stability over methyl or halide substituents, making it suitable for prolonged biochemical assays .

- Comparative Bioactivity : Pyrazole derivatives with isonicotinic acid moieties exhibit broader antimicrobial activity than the target compound, which lacks reported efficacy in this domain .

Biological Activity

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid (CAS No. 1522626-06-7) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C14H11F3N2O2

- Molecular Weight : 296.24 g/mol

- Structure : The compound features a trifluoromethyl group attached to a benzyl moiety, which is further linked to an isonicotinic acid structure. This configuration is crucial for its biological activity.

The biological activity of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid can be attributed to its structural characteristics, particularly the trifluoromethyl group, which enhances lipophilicity and may influence the interaction with biological targets.

- Inhibition of Enzymatic Activity : Research indicates that compounds with trifluoromethyl substitutions often exhibit increased potency in inhibiting various enzymes, including those involved in neurotransmitter uptake and bacterial resistance pathways .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid possess antibacterial properties, particularly against Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group may enhance this activity by improving membrane permeability and interaction with bacterial targets .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isonicotinic acid derivatives, including 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid | 6.25 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Escherichia coli |

These results indicate that while the compound exhibits reasonable antibacterial activity, it may not surpass established antibiotics like isoniazid .

Neuropharmacological Effects

Another aspect explored was the neuropharmacological potential of the compound. In vitro studies demonstrated that it could inhibit serotonin reuptake, suggesting possible applications in treating mood disorders:

- Serotonin Uptake Inhibition : The trifluoromethylated analogs showed improved inhibition rates compared to non-fluorinated counterparts, indicating enhanced interaction with serotonin transporters .

Pharmacokinetics

The pharmacokinetic profile of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic acid remains under investigation; however, initial data suggest favorable absorption characteristics due to its lipophilic nature. Further studies are required to elucidate its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EDCI/DMAP or acid chlorides (e.g., SOCl₂) to activate carboxyl groups. For example, nicotinic/isonicotinic acid derivatives are often esterified with benzyl bromide intermediates under basic conditions (e.g., K₂CO₃). Purification via column chromatography (silica gel or Sephadex LH-20) is critical for isolating high-purity products. Reaction temperature and stoichiometric ratios of coupling agents significantly impact yield and byproduct formation .

Q. How can structural confirmation of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid be achieved using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while mass spectrometry (MS) validates molecular weight. Terahertz (THz) spectroscopy differentiates structural isomers by detecting weak intermolecular interactions (e.g., hydrogen bonding). High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) ensures purity, as demonstrated in studies of isonicotinic acid derivatives .

Q. What are the metabolic pathways of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid, and which enzymes are involved in its biotransformation?

- Methodological Answer : Similar to isoniazid, the compound may undergo hydrazinolysis or acetylation. Cytochrome P450 enzymes (e.g., CYP2C) catalyze biotransformation, producing metabolites like isonicotinic acid N-oxide. In vitro assays using liver microsomes or recombinant CYP isoforms can identify specific metabolic pathways .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's interaction with biological targets such as InhA in Mycobacterium tuberculosis?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving binding to enoyl-ACP reductase (InhA). Molecular dynamics simulations and X-ray crystallography reveal that the CF₃ group stabilizes interactions with hydrophobic pockets in InhA’s active site. Comparative MIC assays against drug-sensitive (DS) and resistant (MDR/XDR) TB strains validate target engagement .

Q. What experimental strategies can resolve contradictions in reported biological activities of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid across different studies?

- Methodological Answer : Standardize assay conditions (e.g., broth microdilution for MIC determination) to minimize variability. Use isogenic mutant strains to isolate resistance mechanisms (e.g., katG mutations). Quantify intracellular metabolite concentrations via LC-MS to assess bioavailability discrepancies. Cross-reference with docking simulations to reconcile divergent binding affinity data .

Q. How can advanced computational methods (e.g., molecular docking) predict the binding affinity of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid to enoyl-ACP reductase (InhA)?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite for docking simulations. Optimize parameters by aligning the compound’s structure with InhA’s co-crystallized ligands (e.g., NADH). Validate predictions via isothermal titration calorimetry (ITC) to measure thermodynamic binding constants. Studies on isonicotinic acid N-oxide demonstrate strong correlation between docking scores and experimental MIC values .

Q. What are the challenges in developing HPLC or LC-MS methods for quantifying 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in complex biological matrices?

- Methodological Answer : Matrix effects (e.g., plasma proteins) require optimized sample preparation (e.g., protein precipitation with acetonitrile). Mobile phase selection (e.g., 0.1% TFA in water/acetonitrile) improves peak resolution. Use deuterated internal standards to correct for ion suppression in LC-MS. Column temperature and gradient elution profiles must be tailored to separate the compound from structurally similar metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.